molecular formula C12H15FN2O2 B14895448 n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide

n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide

Cat. No.: B14895448
M. Wt: 238.26 g/mol
InChI Key: PKZFWWOWHQUQTQ-UHFFFAOYSA-N
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Description

N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an ethylamino group and a fluorine atom, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide typically involves the coupling of 2-fluorobenzoic acid with an appropriate amine derivative. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions, and at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ethylamino group makes it particularly interesting for various research applications.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

N-[1-(ethylamino)-1-oxopropan-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C12H15FN2O2/c1-3-14-11(16)8(2)15-12(17)9-6-4-5-7-10(9)13/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

PKZFWWOWHQUQTQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)NC(=O)C1=CC=CC=C1F

Origin of Product

United States

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